

Remogliflozin Etabonate Demonstrates Robust Efficacy in T2DM Uncontrolled on Metformin

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Compound of Interest		
Compound Name:	Remogliflozin	
Cat. No.:	B1679270	Get Quote

New Delhi, India – Clinical evidence consistently supports the efficacy of **remogliflozin** etabonate as an effective adjunct therapy for patients with type 2 diabetes mellitus (T2DM) who are unable to achieve adequate glycemic control with metformin monotherapy. Studies show that **remogliflozin**, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, leads to significant improvements in key glycemic and metabolic parameters.

Remogliflozin etabonate exerts its therapeutic effect by inhibiting SGLT2 in the proximal tubules of the kidneys.[1] This inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and consequently, a lowering of blood glucose levels.[1][2] This mechanism of action is independent of insulin secretion, making it an effective option for patients with long-standing diabetes and diminished β -cell function.[3]

Comparative Efficacy Against Other Antidiabetic Agents

Clinical trials have demonstrated that **remogliflozin**'s glycemic lowering effects are comparable to other established SGLT2 inhibitors. A 24-week, Phase III, randomized, double-blind, active-controlled study showed that **remogliflozin** etabonate at doses of 100 mg and 250 mg twice daily was non-inferior to dapagliflozin (10 mg once daily) in reducing HbA1c levels in patients with T2DM inadequately controlled on metformin.[4][5] The study also reported similar reductions in fasting plasma glucose (FPG), postprandial glucose (PPG), and body weight between the **remogliflozin** and dapagliflozin groups.[4]







Another comparative study evaluated the efficacy and safety of **remogliflozin** (100 mg twice daily) against the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin (50 mg twice daily) as an add-on therapy to metformin over 90 days.[6][7] The results indicated a significantly greater reduction in mean HbA1c levels in the **remogliflozin** group compared to the vildagliptin group. [6][7] Furthermore, patients treated with **remogliflozin** experienced more significant weight loss.[6][7]

A real-world observational trial also compared **remogliflozin** 100 mg twice daily to canagliflozin 300 mg once daily as an add-on therapy in patients uncontrolled on metformin and a DPP-4 inhibitor.[8] This 12-week study found comparable reductions in HbA1c, with significant reductions in both FPG and postprandial plasma glucose (PPPG) favoring the **remogliflozin** group.[8] Notably, a higher percentage of patients in the **remogliflozin** arm achieved an HbA1c target of less than 7%.[8]

Quantitative Data Summary



Study	Treatme nt Arms	Duration	Baseline HbA1c (%)	Mean Change in HbA1c (%)	Mean Change in FPG (mg/dL)	Mean Change in PPG (mg/dL)	Mean Change in Body Weight (kg)
Phase III vs. Dapaglifl ozin[4][5] [9]	Remoglifl ozin 100 mg BID	24 Weeks	~8.26	-0.72	-17.86	-39.2	-2.7
Remoglifl ozin 250 mg BID	24 Weeks	~8.26	-0.77	Not Reported	Not Reported	Not Reported	
Dapaglifl ozin 10 mg OD	24 Weeks	~8.26	-0.62	Not Reported	Not Reported	Not Reported	
vs. Vildaglipti n[6][7]	Remoglifl ozin 100 mg BID	90 Days	~8.30	-8.1 (relative %)	Not Reported	Not Reported	-5.2 (relative %)
Vildaglipti n 50 mg BID	90 Days	~8.30	-2.4 (relative %)	Not Reported	Not Reported	-0.6 (relative %)	
vs. Canaglifl ozin[8]	Remoglifl ozin 100 mg BID	12 Weeks	~8.8	-1.96	-47.98%	-49.81%	-1.38
Canaglifl ozin 300 mg OD	12 Weeks	~8.8	-1.67	-41.23%	-42.89%	-0.88	
FDC vs. Empaglifl ozin/Lina gliptin[10]	Remoglifl ozin 100 mg/Vilda gliptin 50 mg BID	16 Weeks	Not Reported	-1.38	Statistical ly significan t change	Statistical ly significan t change	Not Reported



Empaglifl ozin 25 mg/Linag liptin 5	16 Weeks	Not Reported	-1.46	Statistical ly significan t change	Statistical ly significan t change	Not Reported
mg OD				t change	t change	

FDC: Fixed-Dose Combination; BID: Twice Daily; OD: Once Daily

Experimental Protocols Phase III, Randomized, Double-Blind, Active-Controlled

Trial vs. Dapagliflozin

- Objective: To evaluate the efficacy and safety of two different doses of remogliflozin
 etabonate compared to dapagliflozin in patients with T2DM inadequately controlled with
 metformin.[5]
- Study Design: A 24-week, randomized, double-blind, double-dummy, active-controlled, threearm, parallel-group, multicenter study.[5]
- Participants: Patients with T2DM whose condition was inadequately controlled (HbA1c between 7% and 10%) on a stable dose of metformin monotherapy.[5][11]
- Intervention: Patients were randomized to one of three groups: remogliflozin etabonate 100 mg twice daily, remogliflozin etabonate 250 mg twice daily, or dapagliflozin 10 mg once daily.[4][5]
- Primary Endpoint: Change from baseline in HbA1c levels at week 24.[5]
- Secondary Endpoints: Changes in fasting plasma glucose, postprandial glucose, and body weight.[4]

Prospective, Randomized, Open-Label, Comparative Study vs. Vildagliptin

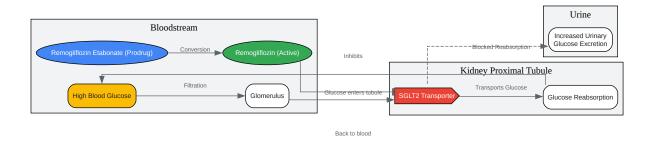
 Objective: To evaluate the safety and efficacy of remogliflozin compared to vildagliptin as an add-on therapy to metformin in patients with T2DM.[6][7]



- Study Design: A prospective, randomized, open-label, comparative study conducted over 90 days.[6][7]
- Participants: 60 T2DM patients aged 35-70 years with HbA1c >6.5% who were taking a daily metformin dosage of 1,500-3,000 mg for at least three months.[6]
- Intervention: Patients were randomly assigned in a 1:1 ratio to receive either vildagliptin (50 mg) or remogliflozin (100 mg) twice daily for 90 days.[6]
- Primary Endpoint: Change in HbA1c levels from baseline to the end of the 90-day treatment period.[6]
- Secondary Endpoints: Changes in lipid profile and body weight.[6]

Visualizing the Mechanism and Workflow

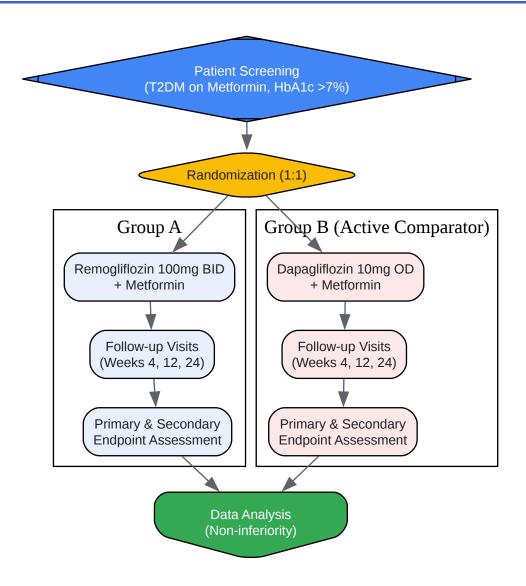
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of **remogliflozin** and a typical experimental workflow for a clinical trial.



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Mechanism of Action of Remogliflozin





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Typical Clinical Trial Workflow

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